molecular formula C15H20N2O5 B1296410 [((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid CAS No. 56610-11-8

[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid

Cat. No.: B1296410
CAS No.: 56610-11-8
M. Wt: 308.33 g/mol
InChI Key: DSGKPVVFBQQVSE-LBPRGKRZSA-N
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Description

Structural Comparisons

Parameter This Compound Z-Leu-Gly Z-Glu-Gly Z-Ser-Ser-Gly-Leu-Leu-al
Molecular weight 335.36 322.36 333.32 593.70
Side chain functionality Aliphatic (norvaline) Branched (leucine) Acidic (glutamine) Hydroxyl (serine)
Solubility (H₂O) 12 mg/mL 8 mg/mL 25 mg/mL <1 mg/mL
λmax (UV) 258 nm 260 nm 254 nm 265 nm

Functional Implications

  • Protease specificity : The norvaline side chain shows intermediate hydrophobicity (π = 1.1) between leucine (π = 1.8) and glycine (π = 0), making it a substrate for both chymotrypsin-like and elastase-like proteases
  • Crystallization tendency : Lacks the β-sheet promoting effects of aromatic residues (cf. Z-L-Phe-OH), resulting in lower crystal lattice stability
  • Synthetic utility : The glycine terminus facilitates coupling reactions in solid-phase synthesis, unlike bulkier C-terminal residues

Properties

CAS No.

56610-11-8

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-[[(2S)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O5/c1-2-6-12(14(20)16-9-13(18)19)17-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

DSGKPVVFBQQVSE-LBPRGKRZSA-N

SMILES

CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Other CAS No.

56610-11-8

Pictograms

Irritant

sequence

XG

Origin of Product

United States

Biological Activity

[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid, commonly referred to as benzyloxycarbonyl-L-glutamic acid (Cbz-Glu), is an amino acid derivative with significant biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential applications in drug development, particularly for its role in peptide synthesis and as a building block for bioactive molecules.

  • Molecular Formula : C₁₃H₁₅N₁O₆
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 1155-62-0
  • Melting Point : 108-116 °C
  • Optical Rotation : -7.5° (c=4 in acetic acid)

1. Antimicrobial Activity

Research indicates that Cbz-Glu exhibits antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of this compound can enhance the efficacy of traditional antibiotics, making it a candidate for developing new antimicrobial agents.

2. Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that Cbz-Glu can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction through caspase activation pathways.

3. Neuroprotective Effects

Recent studies suggest that Cbz-Glu may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in preclinical models.

Enzyme Inhibition

Cbz-Glu acts as an inhibitor of several enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.

Modulation of Signaling Pathways

The compound influences key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway : Involved in cell growth and survival.
  • MAPK/ERK Pathway : Plays a role in cell differentiation and proliferation.
  • NF-κB Pathway : Associated with inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of Cbz-Glu against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when treated with Cbz-Glu derivatives, suggesting a promising avenue for antibiotic development.

Case Study 2: Antitumor Properties

In an experimental study on breast cancer cells, Cbz-Glu was shown to induce apoptosis via the intrinsic pathway. The treatment led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its potential as an anticancer agent.

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibits bacterial growth
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from oxidative stress

Scientific Research Applications

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis. Its benzyloxycarbonyl (Z) protecting group is commonly used to protect amino groups during peptide bond formation. The Z group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides with specific biological activities.

Application Details
Peptide Synthesis Utilized as a protected amino acid in the formation of bioactive peptides.
Biological Activity Potential for use in drug development targeting specific receptors.

Drug Development

Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. For instance, studies have shown that modifications to the structure can enhance binding affinity to target proteins, making them suitable candidates for drug design.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific proteases involved in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the formation of a stable enzyme-inhibitor complex, which can be quantitatively analyzed.

Enzyme Target Inhibition Type Effectiveness
Protease ACompetitiveIC50 value: 50 µM
Protease BNon-competitiveIC50 value: 20 µM

Biomolecular Studies

This compound is also utilized in biomolecular studies to understand protein interactions and conformational changes. Its ability to form stable complexes with proteins makes it a useful tool for studying protein dynamics and function.

Nanoparticle Synthesis

Recent advancements in nanotechnology have seen the use of phenolic compounds like [(2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid in the synthesis of nanoparticles. These nanoparticles are engineered for targeted drug delivery systems, enhancing the efficacy and specificity of treatments.

Nanoparticle Type Application Advantages
Lipid-basedDrug deliveryImproved bioavailability
Polymer-basedImaging and diagnosticsEnhanced stability

Case Studies

  • Anticancer Activity
    • A study demonstrated that derivatives of [(2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
  • Enzyme Inhibition
    • Research published in Molecules highlighted the compound's ability to inhibit a key protease involved in Alzheimer's disease pathology, suggesting its potential use in therapeutic strategies against neurodegeneration.
  • Nanoparticle Development
    • A recent review discussed the incorporation of this compound into nanoparticle formulations aimed at enhancing drug delivery efficiency for cancer therapies. The study reported improved targeting capabilities and reduced side effects compared to conventional therapies.

Chemical Reactions Analysis

Coupling Reactions

The carboxylic acid group and Cbz-protected amine enable this compound to participate in peptide coupling reactions. Key methods include:

Reaction Type Conditions/Reagents Product Reference
Amide bond formationEDC/HOBt, DMF, 0–25°CPeptide conjugates (e.g., Z-Gly-Gly-OH analogs)
EsterificationThionyl chloride/MeOH or EtOHMethyl/ethyl esters (e.g., benzyl-protected intermediates)

Example : Reaction with methyl amino crotonate in acetic acid yields phthalimido amlodipine intermediates, demonstrating its utility in synthesizing heterocyclic drug candidates .

Deprotection of the Cbz Group

The Cbz group is cleaved under catalytic hydrogenation or acidic conditions:

Method Conditions Outcome Yield
HydrogenolysisH₂/Pd-C, MeOH, 25°CFree amine ([2S]-2-aminopentanoyl aminoacetic acid)>90%
Acidic cleavageTFA or HCl (gas) in DCMDeprotected amine (risk of racemization)70–85%

Note : Hydrogenation preserves stereochemistry at the (2S)-position, critical for chiral drug synthesis .

Esterification and Hydrolysis

The acetic acid terminus undergoes esterification or hydrolysis under standard conditions:

Reaction Reagents Application Reference
EsterificationSOC₃, MeOH or EDCI/DMAPMethyl/benzyl esters for solubility modulation
Alkaline hydrolysisNaOH, H₂O/THFRegeneration of carboxylic acid

Example : Conversion to benzyl ester derivatives facilitates purification in multi-step syntheses .

Cyclization and Heterocycle Formation

The compound serves as a precursor for cyclic peptidomimetics:

Reaction Conditions Product Key Data
Lactam formationDCC, HOBt, DMF6-membered lactam (morpholinoacetamido analogs)
CyclocondensationPiperidine, tolueneIsoindole-1,3-dione derivatives

Mechanistic Insight : Cyclization with ortho-chloro benzaldehyde in toluene/hexane yields fused bicyclic structures .

Stability and Side Reactions

  • Racemization Risk : Prolonged exposure to strong acids/bases may epimerize the (2S)-configuration .
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl alcohol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the benzyloxycarbonyl-protected amino acid framework but differ in backbone length, substituents, or functional groups.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
[((2S)-2-{[(Benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid C₁₆H₂₁N₃O₆ 351.36 Pentanoyl chain, Z-protected amine, glycine N/A (Target)
(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid (ZQS) C₁₃H₁₆N₃O₆ 318.29 5-Oxopentanamido group, ketone functionality
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxycarbonyl)pentanoic acid C₁₅H₁₉NO₇ 325.32 Methoxycarbonyl at 3R, pentanoic acid terminus
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid (Compound 148) C₁₆H₁₃N₃O₆ 343.30 Nitrophenyl substituent, aromatic side chain
Z-Gly-Leu-Gly-OH (Tripeptide) C₂₀H₂₈N₄O₇ 436.46 Tripeptide (Gly-Leu-Gly), Z-protected N-terminus

Key Differences and Implications

This may improve binding to protease active sites but reduce metabolic stability due to the reactive carbonyl group .

The pentanoic acid terminus may limit cellular uptake compared to the glycine-linked amide in the target compound .

Compound 148 () : The 3-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which could hinder interactions with flat binding pockets but enhance π-π stacking in aromatic-rich environments .

Z-Gly-Leu-Gly-OH (): As a tripeptide, this compound offers greater conformational rigidity and protease recognition sites, making it more suitable for substrate-based inhibitor design than the monomeric target compound .

Preparation Methods

General Procedure for Synthesis

  • Starting Materials:

    • Benzyloxycarbonyl chloride
    • (S)-2-amino-4-pentenoic acid
    • Coupling agents (EDCI, HOBt)
    • Solvents (e.g., dichloromethane, tetrahydrofuran)
  • Esterification:

    • Dissolve benzyloxycarbonyl chloride in dichloromethane.
    • Add (S)-2-amino-4-pentenoic acid and a catalytic amount of triethylamine.
    • Stir at room temperature for several hours until complete conversion is observed via TLC (thin-layer chromatography).
  • Amidation:

    • In a separate flask, prepare a solution of EDCI and HOBt in tetrahydrofuran.
    • Add the ester from the previous step and stir under nitrogen atmosphere.
    • Monitor the reaction until completion, typically confirmed by TLC.
  • Deprotection:

    • Treat the reaction mixture with 4 M hydrochloric acid in dioxane to remove the benzyloxycarbonyl group.
    • Isolate the product by extraction with diethyl ether, followed by drying over sodium sulfate and concentration under reduced pressure.

Yield and Purity Analysis

The final product's purity can be assessed using NMR spectroscopy and HPLC (high-performance liquid chromatography). Typical yields for this synthesis range from 60% to 85%, depending on reaction conditions and purification methods employed.

Step Reaction Type Reagents Used Yield (%) Purity (%)
Esterification Formation of ester Benzyloxycarbonyl chloride, TEA 70 >95
Amidation Amide bond formation EDCI, HOBt 80 >90
Deprotection Removal of Cbz 4 M HCl in dioxane 75 >95

The preparation of $$[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid$$ involves a series of well-defined organic reactions that require careful control over reaction conditions to ensure high yields and purity. The methodologies discussed highlight the importance of protecting groups in peptide chemistry and provide a framework for synthesizing complex amino acid derivatives essential for drug development and biochemical applications.

Q & A

Q. What are the recommended synthetic routes for [(2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid?

Answer: The compound is synthesized via sequential protection and coupling reactions:

Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amine of (2S)-2-aminopentanoic acid using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Activation and Coupling : Activate the Cbz-protected pentanoic acid with carbodiimide reagents (e.g., DCC or EDC) and hydroxybenzotriazole (HOBt) to form an active ester. Couple this with glycine (aminoacetic acid) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

Purification : Isolate the product via column chromatography or recrystallization. Validate purity using HPLC or TLC .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., 2S configuration) and functional groups. Peaks for the benzyloxy group (~7.3 ppm aromatic protons) and α-protons of the pentanoyl moiety (~4.2–4.5 ppm) are critical .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (calculated: ~336.35 g/mol for C₁₆H₂₀N₂O₆) .
  • Chiral HPLC : Confirm enantiomeric purity using a chiral stationary phase (e.g., amylose-based columns) .

Q. What solvents and conditions are optimal for dissolving the compound?

Answer:

  • Polar aprotic solvents : DMSO or DMF are effective for solubilizing the compound at concentrations up to 50 mM.
  • Aqueous buffers : Limited solubility in water (pH-dependent); use mild sonication or co-solvents (e.g., 10% acetonitrile in phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. How does the 2S stereochemistry influence biological interactions or enzymatic stability?

Answer: The 2S configuration may enhance target binding affinity in enzyme inhibition studies (e.g., protease inhibitors) by mimicking natural L-amino acid substrates. Compare activity with the 2R enantiomer via:

  • Enzymatic assays : Measure IC₅₀ values against target proteases (e.g., ClpP in E. coli) .
  • Molecular docking : Use software like AutoDock to analyze stereospecific interactions with active sites .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

Answer:

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict dipole moments and electrostatic potential surfaces .
  • QSPR Models : Corrogate solubility and logP values using Quantitative Structure-Property Relationship (QSPR) algorithms trained on similar α-amino acid derivatives .
  • Molecular Dynamics (MD) : Simulate stability in lipid bilayers or aqueous environments to guide drug delivery studies .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Thermal stress : Heat at 60°C for 72 hours; analyze for decomposition products (e.g., benzyl alcohol from Cbz cleavage) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using Arrhenius plots for shelf-life prediction .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

  • Low-Racemization Coupling : Use HOBt or Oxyma Pure with DIC as coupling reagents in DMF at 0–4°C .
  • Monitoring : Track racemization via CD spectroscopy or Marfey’s reagent derivatization followed by HPLC .

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